molecular formula C15H18Cl2FNO2 B8281452 tert-Butyl 3-(3,5-dichlorophenyl)-3-fluoro-pyrrolidin-1-carboxylate

tert-Butyl 3-(3,5-dichlorophenyl)-3-fluoro-pyrrolidin-1-carboxylate

Cat. No. B8281452
M. Wt: 334.2 g/mol
InChI Key: SQEUWTITUBCZDK-UHFFFAOYSA-N
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Patent
US08188301B2

Procedure details

Preparation according to Preparation 2: tert-Butyl 3-(3,5-dichlorophenyl)-3-fluoro-pyrrolidin-1-carboxylate (0.45 g, 1.34 mmol), dichloromethane (2 mL), trifluoroacetic acid (2 mL). Stirred for 4 h at ambient temperature. Purification on a Biotage Isolute SCX-3 SPE column (washed with methanol and eluted with methanol/triethylamine, 4:1) followed by HPLC on Waters OBD C18, 5 μm (MeOH/33 mM NH3, 20:80 to 60:40) and flash chromatography on silica gel (ethyl acetate/methanol, 1:0 to 1:1). Yield: 0.15 g. The amine was converted to the hydrochloric acid salt and recrystallized from ethanol/diethyl ether: M.p. 201-202° C.; MS m/z (relative intensity, 70 eV) 235 (M+, 64), 233 (M+, bp), 213 (28), 133 (49), 120 (32).
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2([F:21])[CH2:13][CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10]2)[CH:5]=[C:6]([Cl:8])[CH:7]=1.FC(F)(F)C(O)=O>ClCCl>[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2([F:21])[CH2:13][CH2:12][NH:11][CH2:10]2)[CH:5]=[C:6]([Cl:8])[CH:7]=1

Inputs

Step One
Name
Quantity
0.45 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)C1(CN(CC1)C(=O)OC(C)(C)C)F
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirred for 4 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preparation
CUSTOM
Type
CUSTOM
Details
according to Preparation 2
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
on a Biotage Isolute SCX-3 SPE column (washed with methanol and eluted with methanol/triethylamine, 4:1)
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol/diethyl ether

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ClC=1C=C(C=C(C1)Cl)C1(CNCC1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.